(R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

Catalog No.
S12744377
CAS No.
M.F
C20H28N2O6
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-buto...

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

IUPAC Name

(2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)acetic acid

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-11-9-15(10-12-22)16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1

InChI Key

LTGIYUMMUXQXRU-MRXNPFEDSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

(R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid) is a complex organic compound characterized by its unique structural features that include a benzyloxycarbonyl group and a tert-butoxycarbonyl group attached to a piperidine ring. This compound belongs to the class of amino acids and derivatives, which play crucial roles in various biological processes. Its structure can be represented as follows:

  • Core Structure: The compound consists of a central carbon atom bonded to an amino group, a carboxylic acid group, and other substituents that contribute to its biological activity and chemical reactivity.

Typical for amino acids and their derivatives:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptides or proteins.
  • Deprotection Reactions: The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis. It can be removed under acidic conditions to yield the free amine.
  • Coupling Reactions: The benzyloxycarbonyl moiety can undergo coupling reactions with other amines or carboxylic acids, allowing for the formation of more complex molecules.

  • Antimicrobial Activity: Many amino acid derivatives show potential as antimicrobial agents.
  • Neuroprotective Effects: Some piperidine derivatives have been studied for their neuroprotective properties.
  • Anticancer Activity: Certain structurally related compounds have demonstrated activity against cancer cell lines.

The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid can be achieved through several methodologies:

  • Multicomponent Reactions: Utilizing multicomponent reactions allows for efficient synthesis by combining multiple reactants in a single step, minimizing waste and maximizing yield .
  • Stepwise Synthesis: This traditional approach involves sequential reactions where each functional group is introduced one at a time. This may include:
    • Protection of the amine using tert-butoxycarbonyl.
    • Formation of the benzyloxycarbonyl derivative through reaction with benzyl chloroformate.
    • Final deprotection to yield the target compound.
  • Enzymatic Synthesis: Enzymatic methods could be employed for more selective transformations, particularly in creating chiral centers or specific functional groups.

The applications of (R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid are primarily in medicinal chemistry and drug development:

  • Drug Development: As an amino acid derivative, it may serve as a lead compound in developing drugs targeting various diseases.
  • Biochemical Research: The compound can be used as a probe to study enzyme-substrate interactions or protein synthesis mechanisms.

Several compounds share structural similarities with (R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid:

Compound NameStructural FeaturesBiological Activity
(R)-Amino Acid Derivative 1Contains piperidine and carboxylic acidAntimicrobial
(S)-Amino Acid Derivative 2Similar backbone but different stereochemistryNeuroprotective
Benzyl Ester of Amino Acid 3Benzyloxy group presentAnticancer

Uniqueness

The uniqueness of (R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid lies in its specific combination of protecting groups and the piperidine ring structure, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

392.19473662 g/mol

Monoisotopic Mass

392.19473662 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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